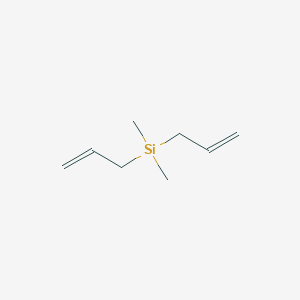
Diallyldimethylsilane
説明
Synthesis Analysis
Diallyldimethylsilane undergoes acyclic diene metathesis polymerization when catalyzed by highly active tungsten alkylidenes, resulting in various poly(carbo(dimethyl)silanes). This process demonstrates the compound's versatility in polymer synthesis, providing a pathway to a range of polymers with distinct structures and properties (Wagener & Smith, 1991).
Molecular Structure Analysis
The molecular structure of diallyldimethylsilane facilitates its participation in unique chemical reactions. Its structure, featuring silicon atoms bonded to allyl groups, enables it to act as a precursor for various organosilicon compounds. This structure is pivotal for understanding its reactivity and the synthesis of complex molecules.
Chemical Reactions and Properties
Diallyldimethylsilane's reactivity with electrophilic reagents highlights its chemical versatility. Reactions with acids and complex reagents lead to a variety of transformations, including the addition to one of the CC bonds, expulsion of propene molecules, and rearrangements involving the allyl groups (Suslova, Albanov, & Shainyan, 2009). These reactions underscore the compound's utility in synthetic chemistry, enabling the creation of diverse organosilicon structures.
科学的研究の応用
Ion Cyclotron Resonance Studies :
- Application : Studying the reactions of alcohols and ethers with the allyldimethylsilyl cation, derived from Diallyldimethylsilane, in an ion cyclotron resonance spectrometer.
- Findings : The study observed the formation of adducts and their subsequent decomposition, shedding light on elimination mechanisms involving silicon-carbon bond cleavage (Blair, Trenerry & Bowie, 1980).
Acyclic Diene Metathesis Polymerization :
- Application : Polymerization of Diallyldimethylsilane and similar compounds using tungsten alkylidenes, producing various types of polymeric silanes.
- Findings : The research demonstrated the successful synthesis of different polymers, indicating the versatility of Diallyldimethylsilane in polymer chemistry (Wagener & Smith, 1991).
Organometallic Chemistry :
- Application : Investigating the reaction of Diallyldimethylsilane with diethylene(η5-indenyl)rhodium(I).
- Findings : This study contributed to the understanding of organometallic reactions and complexes involving silicon-based compounds (Fitch & Westmoreland, 1984).
Polyelectrolyte-functionalized Graphene :
- Application : Using Poly(diallyldimethylammonium chloride), derived from Diallyldimethylsilane, to functionalize graphene for electrocatalytic activity in fuel cells.
- Findings : This application showed significant potential in developing metal-free catalysts for oxygen reduction, presenting an innovative approach in material science (Wang et al., 2011).
“Criss-cross” Cycloaddition Polymerization :
- Application : Exploring polymerization processes involving Diallyldimethylsilane and hexafluoroacetone azine.
- Findings : The study achieved the synthesis of soluble polymers, demonstrating Diallyldimethylsilane's utility in creating polymers with specific solubility properties (Nuyken, Maier & Burger, 1990).
Polymerization with Grubbs Catalysts :
- Application : Synthesizing high-molecular-weight polycarbosilanes via ring-opening metathesis polymerization of Diallyldimethylsilane.
- Findings : The research highlighted the efficient production of high molecular weight polymers, emphasizing the role of Diallyldimethylsilane in advanced polymer synthesis (Morontsev et al., 2020).
Safety and Hazards
特性
IUPAC Name |
dimethyl-bis(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFBVVBFMKMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061491 | |
| Record name | Diallyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1113-12-8 | |
| Record name | Dimethyldi-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyldimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dimethyldi-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diallyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyldimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYLDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWL9LYH2LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



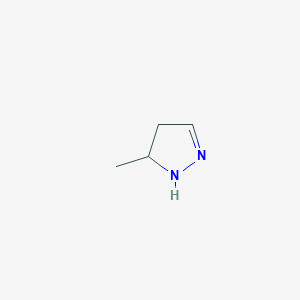

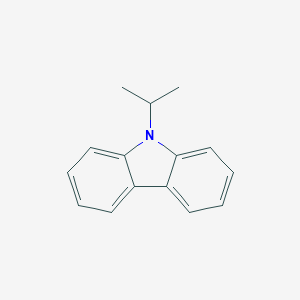
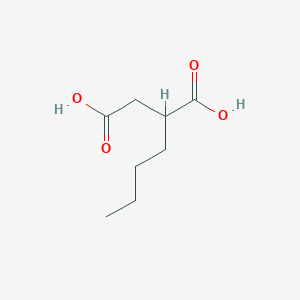
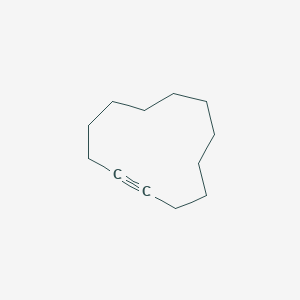
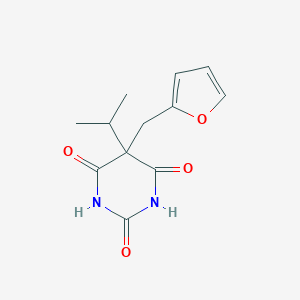


![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
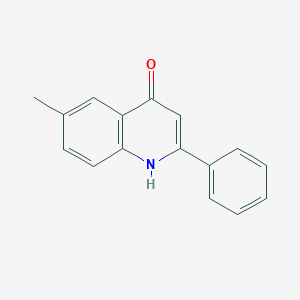
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)


